hsst2 Binding Affinity: PRL-2915 vs. Other Somatostatin Antagonists (Ki Comparison)
PRL-2915 exhibits a Ki of 12 nM for the human somatostatin subtype 2 receptor (hsst2), positioning it as a potent antagonist within its class [1]. In comparison, the structurally related antagonist PRL-2970 shows a lower affinity with an IC₅₀ of 1.1 nM in a functional assay but does not have a directly comparable Ki value reported [2]. Another antagonist, PRL-3195, displays a higher Ki of 17 nM for hsst2, indicating that PRL-2915 is approximately 1.4-fold more potent in binding affinity . The selective sst2 antagonist CYN 154806 has a reported pIC₅₀ of 8.58 (equivalent to an IC₅₀ of ~2.6 nM) for human recombinant sst2, but this value is derived from a different assay format (IC₅₀ vs Ki), limiting direct comparison .
| Evidence Dimension | Binding Affinity (Ki) for hsst2 |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | PRL-3195: Ki = 17 nM; PRL-2970: IC₅₀ = 1.1 nM (functional assay, not Ki) |
| Quantified Difference | PRL-2915 shows ~1.4-fold higher affinity than PRL-3195 |
| Conditions | Radioligand binding assay on human recombinant somatostatin receptors |
Why This Matters
Higher binding affinity at hsst2 ensures robust receptor engagement at lower concentrations, reducing off-target effects and conserving compound in experimental settings.
- [1] Hocart SJ, et al. Highly potent cyclic disulfide antagonists of somatostatin. J Med Chem. 1999 Jun 3;42(11):1863-71. View Source
- [2] Knihovny.cz. Highly Potent Cyclic Disulfide Antagonists of Somatostatin. Research Data Repository. View Source
